4-(3-Fluoro-4-methoxyphenyl)oxan-4-ol
Description
4-(3-Fluoro-4-methoxyphenyl)oxan-4-ol is a heterocyclic compound featuring a tetrahydropyran (oxane) core substituted at the 4-position with a 3-fluoro-4-methoxyphenyl group and a hydroxyl group.
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-15-11-3-2-9(8-10(11)13)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBZWWNRGNLYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
4-(3-Bromophenyl)oxane-4-carboxylic acid
- Structure : Replaces the hydroxyl group with a carboxylic acid and substitutes the phenyl ring with bromine instead of fluorine and methoxy.
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol
Aromatic Substituent Variations
4-(3-Fluoro-4-methoxyphenyl)phenol
- Structure: Replaces the oxane core with a phenol group.
- Properties: The phenol’s acidic proton (pKa ~10) contrasts with the oxane alcohol’s weaker acidity (pKa ~16–18), affecting reactivity in nucleophilic substitutions. This compound is used in pharmaceutical intermediates, with a molar mass of 218.22 g/mol .
4-(3-FLUORO-4-METHOXYPHENYL)-1,3-THIAZOL-2-YLAMINE HYDROBROMIDE
- Structure : Attaches the 3-fluoro-4-methoxyphenyl group to a thiazole ring.
- The hydrobromide salt improves aqueous solubility .
Functional Group Additions
rac-(3R,4R)-4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-(morpholin-4-yl)oxan-4-ol
- Structure : Adds a pyrazole and morpholine group to the oxane core.
- Properties : The morpholine enhances water solubility, while the pyrazole contributes to metal coordination, making this compound suitable for catalysis or chelation-based therapies .
ZK 62711 (4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone)
- Structure : Pyrrolidone core with cyclopentyloxy and methoxy substituents.
- Activity : A potent phosphodiesterase (PDE) inhibitor, 100-fold more potent than Ro 20-1724 in cyclic AMP modulation. Demonstrates the importance of methoxy and bulky substituents in enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
